An In-Depth Technical Guide to the Physicochemical Properties of 2-Tetradecylhexadecanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Tetradecylhexadecanoic Acid
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of novel excipients and fatty acids is paramount for formulation design, stability testing, and predicting in vivo performance. This guide provides a detailed technical overview of 2-tetradecylhexadecanoic acid, a C30 saturated branched-chain fatty acid. Due to its substantial hydrophobic character and unique branched structure, this molecule presents distinct properties compared to its linear counterparts, making it a person of interest for applications in lipid-based drug delivery systems and other advanced formulations.
This document delves into the structural and physicochemical characteristics of 2-tetradecylhexadecanoic acid, outlines robust experimental protocols for its characterization, and discusses the implications of its molecular architecture on its behavior in relevant systems.
Molecular Structure and Identification
2-Tetradecylhexadecanoic acid is a saturated fatty acid with a total of 30 carbon atoms. Its structure is characterized by a tetradecyl (C14) chain branching at the alpha-position (C2) of a hexadecanoic acid (C16) backbone.
| Property | Value | Source |
| IUPAC Name | 2-tetradecylhexadecanoic acid | [1] |
| Synonyms | 2-Tetradecylpalmitic acid | [1] |
| CAS Number | 66880-77-1 | [1] |
| Molecular Formula | C₃₀H₆₀O₂ | [1] |
| Molecular Weight | 452.8 g/mol | [1] |
| InChI Key | ICSUXOJHXOJPOK-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O | [1] |
Predicted and Experimental Physicochemical Properties
The following table summarizes the available predicted and limited experimental data for the physicochemical properties of 2-tetradecylhexadecanoic acid. It is important to note that many of these values are computational predictions and should be confirmed by experimental analysis.
| Property | Value | Method | Source |
| Melting Point | 71-73 °C | Experimental | |
| Boiling Point | 557.0 ± 18.0 °C | Predicted | |
| Density | 0.872 ± 0.06 g/cm³ | Predicted | |
| pKa | 4.79 ± 0.40 | Predicted | |
| Topological Polar Surface Area | 37.3 Ų | Computed | [1] |
Expert Insights on Branched-Chain Architecture
The alpha-tetradecyl branch significantly influences the physical properties of this fatty acid. Compared to its linear C30 counterpart, melissic acid, 2-tetradecylhexadecanoic acid is expected to have a lower melting point and potentially altered crystal packing. The branching disrupts the ordered, lamellar structures typically formed by long, straight-chain fatty acids, leading to a less compact solid state. This increased fluidity can be advantageous in formulating lipid-based drug delivery systems where membrane dynamics are crucial.[2]
Solubility Profile
The solubility of 2-tetradecylhexadecanoic acid is dominated by its long, nonpolar alkyl chains, making it highly lipophilic and practically insoluble in water.
| Solvent | Solubility | Notes | Source |
| Water | Insoluble | Predicted based on structure | [3] |
| Ethanol | Slightly Soluble | Expected to increase with heating | [3] |
| Chloroform | Slightly Soluble | A common solvent for lipids | [4] |
| Methanol | Slightly Soluble | May require heating for significant dissolution | |
| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Soluble | "Like dissolves like" principle suggests good solubility | [5][6] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of 2-tetradecylhexadecanoic acid in various solvents is the isothermal equilibrium method.
-
Preparation of Supersaturated Solutions: Add an excess amount of 2-tetradecylhexadecanoic acid to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C to simulate physiological conditions) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as gas chromatography with flame ionization detection (GC-FID) after derivatization to its methyl ester.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
Caption: Workflow for isothermal solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 2-tetradecylhexadecanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be dominated by signals from the aliphatic protons. Key expected signals include:
-
A broad singlet in the 10-13 ppm range for the carboxylic acid proton (-COOH).[7][8]
-
A multiplet around 2.2-2.4 ppm for the methine proton at the alpha-carbon (-CH(R)-COOH).
-
A large, broad signal between 1.2-1.6 ppm corresponding to the numerous methylene protons (-CH₂-) in the long alkyl chains.
-
Triplets around 0.8-0.9 ppm for the terminal methyl protons (-CH₃) of the tetradecyl and hexadecanoyl chains.[9]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid.[3][13]
-
A strong C=O stretching band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[3][14]
-
Strong C-H stretching bands just below 3000 cm⁻¹ (typically 2850 and 2920 cm⁻¹) corresponding to the aliphatic chains.[15][16]
Mass Spectrometry (MS)
Mass spectrometry, particularly after derivatization to a methyl ester, is a powerful tool for structural elucidation of fatty acids.
-
Electron Ionization (EI-MS): The EI mass spectrum of the methyl ester would likely show a molecular ion peak (M⁺) at m/z 466.8 (for C₃₁H₆₂O₂).
-
Fragmentation Pattern: The fragmentation pattern is crucial for determining the branch point. Alpha-cleavage adjacent to the carbonyl group is common. For branched-chain fatty acids, cleavage on either side of the branch point is characteristic and can help to identify the location and size of the alkyl substituent.[17][18] Charge-remote fragmentation can also provide detailed structural information.[19]
Crystallinity and Thermal Analysis
The crystalline properties of 2-tetradecylhexadecanoic acid can be investigated using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
X-ray Diffraction (XRD): Powder XRD can be used to assess the crystallinity and identify the polymorphic form. Long-chain fatty acids typically exhibit well-defined diffraction patterns corresponding to their lamellar packing.[20][21] The presence of the alpha-branch is expected to disrupt this packing, leading to broader peaks or a different crystal lattice compared to linear fatty acids.[22]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, as well as to study any polymorphic transitions. A sharp endothermic peak on the DSC thermogram corresponds to the melting of the crystalline material.
Experimental Protocol for DSC Analysis
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of 2-tetradecylhexadecanoic acid into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of sample during heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from room temperature to 100 °C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Surface Activity
As an amphiphilic molecule with a polar carboxylic acid head group and a large nonpolar tail, 2-tetradecylhexadecanoic acid is expected to exhibit surface activity.
-
Surface Tension: It is anticipated to lower the surface tension of aqueous solutions, although its very low water solubility will limit this effect in pure water. In non-aqueous systems or at interfaces, its surface activity will be more pronounced. For similar long-chain fatty acids, the surface tension is in the range of 25-35 mN/m at elevated temperatures.[23][24][25]
Analytical Methodologies
Accurate quantification and characterization of 2-tetradecylhexadecanoic acid require robust analytical methods.
Gas Chromatography (GC)
GC is a standard technique for fatty acid analysis.[26][27][28]
-
Derivatization: Due to its low volatility, 2-tetradecylhexadecanoic acid must be derivatized to a more volatile ester, typically a fatty acid methyl ester (FAME), prior to GC analysis. This is commonly achieved by reaction with BF₃/methanol or methanolic HCl.
-
Column Selection: A polar capillary column (e.g., cyanopropyl- or polyethylene glycol-based) is recommended for the separation of FAMEs, as it allows for separation based on both chain length and branching.[29]
-
Detection: Flame ionization detection (FID) is a robust and sensitive method for the quantification of FAMEs. For structural confirmation, GC coupled with mass spectrometry (GC-MS) is the method of choice.
Caption: Gas chromatography workflow for fatty acid analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative technique, particularly useful for analyzing underivatized fatty acids or for preparative scale separations.[30][31][32][33]
-
Column: Reversed-phase C18 columns are commonly used, where retention is based on hydrophobicity. Longer chains and less branching generally lead to longer retention times.[1]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the carboxylic acid group, is typically employed.
-
Detection: UV detection is possible at low wavelengths (around 205-210 nm) but lacks specificity. Derivatization with a UV-active or fluorescent tag can improve sensitivity and selectivity. Evaporative light scattering detection (ELSD) or mass spectrometry (MS) are more universal and sensitive detection methods for underivatized fatty acids.
Synthetic Pathway
A common method for the synthesis of α-alkylated long-chain fatty acids is through the alkylation of an enolate or a related carbanion.[34][35] A plausible synthetic route to 2-tetradecylhexadecanoic acid is outlined below.
-
Esterification: Hexadecanoic acid (palmitic acid) is first converted to its methyl or ethyl ester to protect the acidic proton and allow for the formation of an enolate.
-
Enolate Formation: The ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with a 1-halotetradecane (e.g., 1-bromotetradecane). The enolate acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the α-alkylated ester.
-
Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield 2-tetradecylhexadecanoic acid.
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